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molecular formula C4H10S<br>CH3(CH2)3SH<br>C4H10S B090362 1-Butanethiol CAS No. 109-79-5

1-Butanethiol

Cat. No. B090362
M. Wt: 90.19 g/mol
InChI Key: WQAQPCDUOCURKW-UHFFFAOYSA-N
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Patent
US04766255

Procedure details

The preparation of the above cyclohexane was accomplished by repeating the procedure of Example I with the exception that o-cresol was employed in place of phenol. In addition, the preparation was affected in a 250-milliliter 3-necked round-bottomed flask with 0.2 mole of cyclohexanone, and without 1,2-dichloroethane as a solvent. Additionally, 108 grams of o-cresol, 22 grams of chlorotrimethyl silane, and 0.1 gram of butanethiol were employed. The reaction mixture was worked up by filtering it hot after the reaction, followed by slurrying up the filter cake in methylene chloride, filtering and washing several times with methylene chloride. There was obtained the cyclohexane product in a 76 percent yield after drying in vacuo at 80° C. for 12 hours, which product had a melting point of 190° to 191° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl[Si](C)(C)[CH3:18].[CH2:21](S)[CH2:22][CH2:23][CH3:24].Cl[CH2:27][CH2:28]Cl>C(Cl)Cl.C1CCCCC1>[CH3:8][C:1]1[CH:2]=[C:3]([C:21]2([C:12]3[CH:13]=[CH:14][C:9]([OH:15])=[C:10]([CH3:18])[CH:11]=3)[CH2:28][CH2:27][CH2:24][CH2:23][CH2:22]2)[CH:4]=[CH:5][C:6]=1[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Four
Name
Quantity
22 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)S
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering it
CUSTOM
Type
CUSTOM
Details
hot after the reaction
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
There was obtained the cyclohexane product in a 76 percent yield
CUSTOM
Type
CUSTOM
Details
after drying in vacuo at 80° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1O)C1(CCCCC1)C1=CC(=C(C=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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